
Solanapyrone E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Solanapyrone E is a natural product found in Ascochyta rabiei, Alternaria solani, and Alternaria tenuissima with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Solanapyrone E has been successfully synthesized using a domino Michael reaction strategy, demonstrating its potential for laboratory production and study (Hagiwara et al., 2001). This synthesis method provides a foundation for further chemical research and potential applications in various fields.
Biological Activity and Applications
- The solanapyrone compounds, including solanapyrone E, exhibit phytotoxic properties, making them significant in agricultural and biological studies. Their effects on plant pathogens and potential as natural herbicides or fungicides are of particular interest (Kim et al., 2015). Understanding the mechanism of action of solanapyrones can contribute to the development of new strategies for crop protection and management.
Pharmacological Potential
- While specific studies on Solanapyrone E's pharmacological applications are limited, the broader family of solanapyrones has been investigated for their potential medicinal properties. For instance, solanapyrone A, a related compound, has shown inhibitory effects on DNA polymerase beta and lambda, indicating potential for development into therapeutic agents (Mizushina et al., 2002). Further research into solanapyrone E could uncover similar pharmacological applications.
Environmental and Ecological Impact
- The production and release of solanapyrone compounds by certain fungi, such as Ascochyta rabiei, have ecological implications. These compounds may play roles in fungal competition and survival in natural environments, impacting ecosystem dynamics (Kim et al., 2017). Understanding these interactions could provide insights into ecological balance and the role of secondary metabolites in nature.
Eigenschaften
CAS-Nummer |
88899-60-9 |
|---|---|
Produktname |
Solanapyrone E |
Molekularformel |
C18H24O4 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
6-[(1R,2S,4aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3-(hydroxymethyl)-4-methoxypyran-2-one |
InChI |
InChI=1S/C18H24O4/c1-11-7-8-12-5-3-4-6-13(12)17(11)16-9-15(21-2)14(10-19)18(20)22-16/h7-9,11-13,17,19H,3-6,10H2,1-2H3/t11-,12+,13?,17+/m0/s1 |
InChI-Schlüssel |
YJHFAFJKTXEFDR-PLKHDWLOSA-N |
Isomerische SMILES |
C[C@H]1C=C[C@H]2CCCCC2[C@@H]1C3=CC(=C(C(=O)O3)CO)OC |
SMILES |
CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)CO)OC |
Kanonische SMILES |
CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)CO)OC |
Synonyme |
solanapyrone B solanapyrone E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






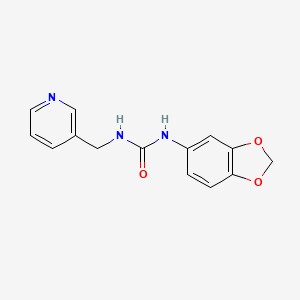
![2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone](/img/structure/B1212604.png)
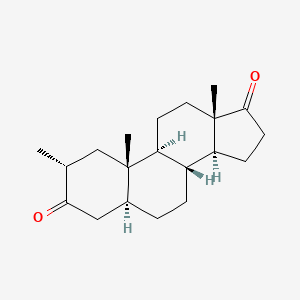

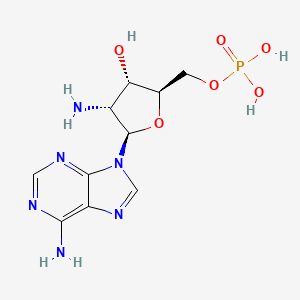
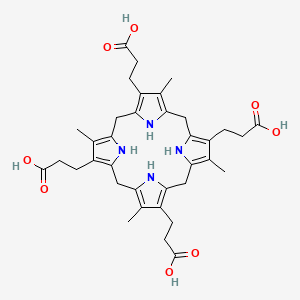
![2-[[(5S,6S)-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1212614.png)
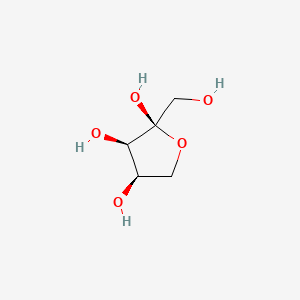

![[(3aR,4S,6aR,8R,9S,9aS,9bS)-9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (2S)-3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1212620.png)
